molecular formula C11H10N2O3 B1211862 3-Carboxyantipyrine CAS No. 41405-77-0

3-Carboxyantipyrine

Cat. No.: B1211862
CAS No.: 41405-77-0
M. Wt: 218.21 g/mol
InChI Key: OIHMJESJURQMDG-UHFFFAOYSA-N
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Description

3-Carboxyantipyrine is a chemical compound that belongs to the class of pyrazolones. It is a derivative of antipyrine, which is a non-steroidal anti-inflammatory drug used to treat pain and fever. This compound has been studied for its potential therapeutic and toxic effects, as well as its role in medical, environmental, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Carboxyantipyrine typically involves the oxidation of antipyrine. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction is carried out in an aqueous medium, and the product is isolated through filtration and recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Carboxyantipyrine undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert this compound back to its parent compound, antipyrine.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like chlorine or bromine under controlled conditions.

Major Products:

    Oxidation: More oxidized derivatives of this compound.

    Reduction: Antipyrine.

    Substitution: Halogenated derivatives of this compound

Scientific Research Applications

3-Carboxyantipyrine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential effects on biological systems, including its role as a metabolic intermediate.

    Medicine: Investigated for its therapeutic potential and toxicological effects.

    Industry: Utilized in the development of new materials and as a standard in analytical chemistry

Mechanism of Action

The mechanism of action of 3-Carboxyantipyrine involves its interaction with various molecular targets and pathways. It is thought to act primarily in the central nervous system, increasing the pain threshold by inhibiting both isoforms of cyclooxygenase enzymes involved in prostaglandin synthesis. This inhibition reduces inflammation and pain .

Comparison with Similar Compounds

    Antipyrine: The parent compound, used as an analgesic and antipyretic.

    4-Hydroxyantipyrine: Another metabolite of antipyrine with similar properties.

    3-Hydroxymethylantipyrine: A related compound with different metabolic pathways

Uniqueness: Its ability to undergo multiple types of chemical reactions makes it a versatile compound in research and industrial applications .

Properties

IUPAC Name

2-methyl-5-oxo-1-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-12-9(11(15)16)7-10(14)13(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHMJESJURQMDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194335
Record name 3-Carboxyantipyrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41405-77-0
Record name 3-Carboxyantipyrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041405770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Carboxyantipyrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-carboxyantipyrine in antipyrine metabolism?

A1: this compound is a minor metabolite of antipyrine, formed through a sequential metabolic pathway. Antipyrine is first metabolized to 3-hydroxymethylantipyrine, which is then further oxidized to this compound. [, , , ] This pathway represents one of the three main routes of antipyrine metabolism.

Q2: How do different drug treatments affect the formation of this compound?

A2: Studies have shown that treatment with certain drugs can alter the formation of this compound. For instance, phenobarbital treatment increased the amount of this compound excreted in the urine, while 3-methylcholanthrene treatment decreased its excretion. [] These findings suggest that different cytochrome P-450 enzymes, which are influenced by these treatments, play a role in the formation of this metabolite.

Q3: Does the genetically controlled deficiency in debrisoquine hydroxylation influence this compound formation?

A3: Research suggests that the genetically controlled deficiency in debrisoquine hydroxylation does not significantly impact the formation of this compound. [] This observation implies that different enzymes are likely involved in the metabolism of debrisoquine and antipyrine, and that the enzyme responsible for debrisoquine hydroxylation might not be primarily involved in the formation of this compound.

Q4: Is the metabolite profile of antipyrine, including this compound, affected by malnutrition?

A4: Studies investigating the impact of malnutrition on antipyrine metabolism revealed that while malnutrition can decrease the overall rate of antipyrine metabolism, it does not appear to differentially affect the formation of its various metabolites, including this compound. [] This finding suggests that malnutrition might have a general effect on the enzyme systems responsible for antipyrine metabolism, rather than specifically targeting individual pathways.

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